Cephapirin

Description

Cefapirin (INN, also spelled this compound), commonly marketed under the trade name Cefadyl, is a first-generation cephalosporin antibiotic that is available in injectable formulations. Production for use in humans has been discontinued in the United States. Cefapirin is partly plasma-bound and is effective against gram-negative and gram-positive organisms.

This compound has been reported in Apis cerana with data available.

This compound is a semisynthetic, broad-spectrum, first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1974 and is indicated for bacterial disease.

Cephalosporin antibiotic, partly plasma-bound, that is effective against gram-negative and gram-positive organisms.

See also: Cefotaxime (related); Cephalothin (related); this compound Sodium (active moiety of) ... View More ...

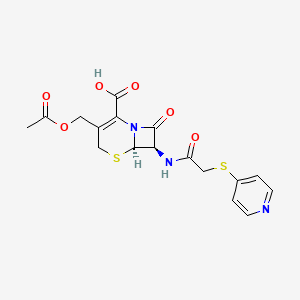

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)/t13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLLWWBDSUHNEB-CZUORRHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24356-60-3 (mono-hydrochloride salt) | |

| Record name | Cefapirin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022784 | |

| Record name | Cephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cephapirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER /CEPHAPIRIN SODIUM/, VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID; INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/, 1.51e-01 g/L | |

| Record name | Cefapirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHAPIRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephapirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21593-23-7 | |

| Record name | Cephapirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21593-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefapirin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefapirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefapirin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHAPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89B59H32VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEPHAPIRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephapirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In Vitro Identification of Cephapirin Metabolites and Degradants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin is a first-generation cephalosporin antibiotic utilized primarily in veterinary medicine to treat bacterial infections. Understanding its metabolic fate and degradation pathways is crucial for evaluating its efficacy, safety, and potential for residue accumulation. This technical guide provides an in-depth overview of the in vitro methods used to identify and quantify the metabolites and degradants of this compound. It includes detailed experimental protocols, a summary of identified molecules, and visualizations of the metabolic pathways and experimental workflows.

Identified Metabolites and Degradants of this compound

In vitro studies, primarily utilizing biological matrices such as milk and serum, have identified several key metabolites and degradation products of this compound. The primary metabolic transformation is the hydrolysis of the acetyl group, resulting in the formation of desacetylthis compound, which retains some microbiological activity.[1][2][3] Other identified compounds include this compound lactone, hydrolyzed this compound, and a reduced this compound lactone.[4][5]

Table 1: Summary of Identified this compound Metabolites and Degradants

| Compound Name | Description | Method of Identification | Reference |

| Desacetylthis compound | Major metabolite formed by hydrolysis of the acetyl group. It is microbiologically active. | LC-UV-VIS, LC-MS, LC-MS/MS | [1][2][3][4][5] |

| This compound Lactone | Degradation product. | LC-MS/MS | [4][5] |

| Hydrolyzed this compound | Degradation product resulting from the opening of the β-lactam ring. | LC-MS/MS | [4][5] |

| Reduced this compound Lactone | A previously unreported degradation product. | LC-MS/MS | [4][5] |

| Methylthis compound | Identified as a possible trace contaminant in formulations. | LC-MS/MS | [4][5] |

Metabolic and Degradation Pathways

The biotransformation and degradation of this compound involves several key chemical reactions. The primary enzymatic pathway is the deacetylation to form desacetylthis compound, a reaction likely catalyzed by carboxylesterases.[6] Degradation can occur through hydrolysis of the β-lactam ring and intramolecular cyclization to form lactones.

Figure 1: Proposed metabolic and degradation pathways of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducible in vitro identification of this compound metabolites and degradants. The following sections outline key experimental protocols.

Protocol 1: In Vitro Incubation with Liver Microsomes/S9 Fraction

This protocol is designed to assess the hepatic metabolism of this compound.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

This compound solution (final concentration typically 1-10 µM)

-

Liver microsomes or S9 fraction (final protein concentration typically 0.5-1 mg/mL)

-

Cofactors: For Phase I metabolism, use an NADPH-regenerating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl₂). For Phase II, UDPGA can be included.

-

-

-

Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

-

Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

-

-

Sample Analysis:

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Figure 2: Experimental workflow for in vitro metabolism studies.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites

This protocol provides a general framework for the analytical detection and quantification.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.[4][5]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., XBridge C18, 100 mm x 4.6 mm, 3.5 µm).[7]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: Dependent on the column dimensions, typically 0.3-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[7]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification, using specific precursor-to-product ion transitions for each analyte. Full scan and product ion scan modes are used for identification of unknown metabolites.

-

Ion Transitions: Specific m/z transitions for this compound and its expected metabolites need to be determined by direct infusion of standards. For this compound, a transition of m/z 424.0 > 292.0 has been used for quantification.[8]

-

Table 2: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Reference |

| Chromatography | ||

| Column | XBridge C18 (100 x 4.6 mm, 3.5 µm) | [7] |

| Mobile Phase A | 0.15% Formic Acid in Water | [7] |

| Mobile Phase B | Acetonitrile | [7] |

| Flow Rate | 0.6 mL/min | [7] |

| Column Temperature | 40°C | [7] |

| Mass Spectrometry | ||

| Ionization | ESI Positive | [8] |

| Mode | Multiple Reaction Monitoring (MRM) | [8] |

| This compound Quantifier Transition | m/z 424.0 > 292.0 | [8] |

| This compound Qualifier Transition | m/z 424.0 > 320.0 | [8] |

Quantitative Data

While numerous studies have focused on the identification of this compound metabolites, comprehensive quantitative data from in vitro enzymatic systems such as liver microsomes are not extensively available in the public literature. The majority of quantitative data pertains to in vivo or ex vivo studies in biological matrices like milk. For instance, in lactating cows, desacetylthis compound can be a major residue, persisting as long as the parent drug.[4][5] The detection limits for this compound and desacetylthis compound in milk by LC-MS/MS are approximately 1 ng/mL.[4][5]

For researchers conducting in vitro metabolism studies, it is recommended to generate quantitative data by creating calibration curves for this compound and its primary metabolite, desacetylthis compound, using authentic standards. The rate of metabolite formation can then be calculated and expressed, for example, as pmol of metabolite formed per minute per mg of microsomal protein.

Conclusion

The in vitro identification of this compound metabolites and degradants is crucial for a comprehensive understanding of its pharmacology and toxicology. The primary metabolite, desacetylthis compound, is formed through enzymatic hydrolysis. Other degradation products can also be formed under various conditions. This technical guide provides a framework for conducting in vitro metabolism studies and analyzing the resulting products using LC-MS/MS. While qualitative data on the metabolic pathways of this compound are available, further research is needed to generate robust quantitative data on the kinetics of metabolite formation in various in vitro systems. Such data would be invaluable for refining pharmacokinetic models and ensuring the safe and effective use of this important veterinary antibiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. Conversion of this compound to deacetylthis compound in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical and in vitro evaluation of this compound, a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Pharmacokinetics and Metabolism of this compound in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of a UPLC-MS/MS Method to Monitor this compound Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationship of Cephapirin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Cephapirin, a first-generation cephalosporin antibiotic. It details the molecular basis of its antibacterial activity, explores the impact of structural modifications on efficacy, presents quantitative activity data, and outlines key experimental protocols for its evaluation.

Introduction to this compound

This compound is a semi-synthetic, first-generation cephalosporin antibiotic known for its efficacy against a range of Gram-positive bacteria and some Gram-negative bacteria.[1][2] Like all β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis, which is crucial for microbial survival.[3][4] Understanding the relationship between this compound's chemical structure and its biological activity is fundamental for the rational design of new derivatives with improved potency, expanded spectrum, and reduced susceptibility to bacterial resistance mechanisms.

Core Structure and Mechanism of Action

The foundational structure of this compound is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring.[5] The antibacterial activity of this compound is critically dependent on this core structure, particularly the strained β-lactam ring.[6] Key functional groups are attached at the C-3 and C-7 positions, which significantly influence the drug's properties.

-

C-7 Acylamino Side Chain: At this position, this compound has a (4-pyridinylthio)acetamido group. This side chain is crucial for determining the antibacterial spectrum and affinity for the target enzymes.[6]

-

C-3 Substituent: this compound features an acetoxymethyl group at this position. This group affects the drug's pharmacokinetic profile, including its metabolic stability.[1][6]

Molecular Mechanism of Action

The bactericidal effect of this compound is achieved by targeting and inactivating Penicillin-Binding Proteins (PBPs).[5][7] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, the structural component of the bacterial cell wall. By mimicking the D-Ala-D-Ala structure of peptidoglycan precursors, this compound covalently binds to the active site of PBPs, leading to their irreversible inhibition.[][9] This disruption halts cell wall assembly, resulting in a weakened cell wall that cannot withstand internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[4]

Quantitative Data and Derivative Analysis

The antibacterial efficacy of this compound and its derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Antibacterial Spectrum of this compound

This compound demonstrates strong activity against many Gram-positive organisms and moderate activity against some Gram-negative species. The table below summarizes its in vitro activity against a panel of clinically relevant bacteria.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | - | 0.09 - 12.5 | [2][10] |

| Staphylococcus epidermidis | - | < 1.0 | [2][10] |

| Streptococcus pyogenes | - | < 1.0 | [2][10] |

| Diplococcus pneumoniae | - | < 1.0 | [2][10] |

| Escherichia coli (~65% susceptible) | - | - | [2][10] |

| Klebsiella spp. | - | Susceptible | [2][10] |

| Enterococcus spp. | - | 25 | [2][10] |

| Pseudomonas spp. | - | Highly Resistant | [2] |

| Serratia spp. | - | Highly Resistant |[2] |

Data compiled from published studies. The exact MIC can vary based on the specific strain and testing conditions.

SAR of Cephalosporin Derivatives

Research into cephalosporin derivatives has elucidated key SAR principles. Modifications at the C-7 and C-3 positions are paramount for optimizing activity. For instance, the synthesis of novel cephalosporin derivatives with cyclic disulfide moieties at the C-3 position has been explored to enhance antibacterial performance.[11]

Table 2: Antimicrobial Activity (MIC in µM) of Thiophene-Containing Cephalosporin Derivatives

| Compound | S. aureus (ATCC 25923) | S. aureus (MRSA, ATCC 43300) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |

|---|---|---|---|---|---|

| Control (11) | 16 | 16 | 2 | >128 | >128 |

| Derivative (12a) | 4 | 4 | 1 | >128 | >128 |

| Derivative (12b) | 4 | 4 | 1 | >128 | >128 |

| Derivative (13a) | 2 | 2 | 0.5 | 64 | >128 |

| Derivative (13b) | 2 | 2 | 0.5 | 64 | >128 |

Data adapted from a study on novel cephalosporin derivatives, demonstrating how modifications can impact antibacterial potency.[11] Lower MIC values indicate higher activity.

This data illustrates that elongating the side chains (compounds 12 and 13) can increase activity against Gram-positive strains like S. aureus and B. subtilis compared to the control compound.[11]

Experimental Protocols

Standardized protocols are essential for accurately assessing the antibacterial activity of this compound and its derivatives.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the quantitative susceptibility of a bacterial strain to an antibiotic.[12][13]

1. Preparation of Materials:

-

Media: Cation-adjusted Mueller-Hinton Broth (MHB).

-

Antibiotic: Prepare a stock solution of this compound or its derivative at a high concentration (e.g., 10 mg/mL) in an appropriate solvent.[14]

-

Inoculum: Culture the test bacterium overnight. Dilute the culture in saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[13]

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettes.

2. Assay Procedure:

-

Antibiotic Dilution: Create a two-fold serial dilution of the antibiotic across the wells of the 96-well plate. For example, add 150 µL of MHB to wells 2 through 12. Add 300 µL of the highest antibiotic concentration to well 1. Transfer 150 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 150 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only MHB.[12]

-

Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control), achieving a final volume of 150-200 µL per well.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under ambient air conditions.[12]

3. Interpretation of Results:

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well). The growth control well must show turbidity, and the sterility control well must remain clear.

Protocol: General Synthesis of Cephalosporin Derivatives

The synthesis of novel derivatives often starts from a commercially available cephalosporin nucleus, such as 7-ACA or from an existing cephalosporin like Cephalothin.[11][15][16] Modifications are typically targeted at the C-3 and C-7 positions.

1. Starting Material: 7-(α-bromoacetamido)cephalosporanic acid or a similar activated precursor.[15]

2. Modification at C-7 (Acylamino Side Chain):

-

The C-7 amino group of 7-ACA can be acylated using a variety of activated carboxylic acids (e.g., acid chlorides or anhydrides) to introduce novel side chains. This step is fundamental to altering the antibacterial spectrum.[17]

3. Modification at C-3:

-

The acetoxy group at the C-3 position is a good leaving group and can be displaced by various nucleophiles, such as thiols.[11]

-

Example Reaction: Reacting the cephalosporin core with a substituted thiol (e.g., a thiopyridinium group) in a suitable solvent system to yield the C-3 modified derivative.

4. Purification and Characterization:

-

The final product is purified using techniques like column chromatography or recrystallization.

-

The structure of the synthesized derivative is confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[11]

Conclusion

The structure-activity relationship of this compound is well-defined, with the C-7 acylamino side chain and the C-3 substituent being the primary determinants of its antibacterial spectrum and pharmacokinetic properties. The integrity of the core 7-ACA nucleus is indispensable for its mechanism of action, which involves the lethal inhibition of bacterial Penicillin-Binding Proteins. Quantitative analysis through MIC determination confirms its potency, particularly against Gram-positive bacteria. By leveraging this detailed SAR knowledge and applying systematic synthetic and evaluation protocols, researchers can continue to develop novel cephalosporin derivatives capable of addressing the ongoing challenge of bacterial infections and antibiotic resistance.

References

- 1. This compound | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: in vitro antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephalosporins, 1st Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 4. globalrph.com [globalrph.com]

- 5. Cephalosporins - (First Generation) | PPTX [slideshare.net]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. urology-textbook.com [urology-textbook.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. This compound: In Vitro Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties | bioRxiv [biorxiv.org]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 15. Synthesis of this compound and related cephalosporins from 7-(alpha-bromoacetamido)cephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cephalosporins- History,Classification,Sar,Synthesis,Mechanism of action,Uses,side effects,(Medicinal chemistry,Pharmaceutical chemistry) | PPT [slideshare.net]

- 17. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cephapirin's Affinity for Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin, a first-generation cephalosporin antibiotic, exerts its bactericidal effects by interfering with the synthesis of the bacterial cell wall. This process is mediated through the covalent binding and subsequent inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). Understanding the specific affinity of this compound for various PBPs in different bacterial species is crucial for elucidating its spectrum of activity, predicting its efficacy, and informing the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of this compound's interaction with PBPs, including quantitative binding data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Quantitative Analysis of this compound's PBP Affinity

The affinity of a β-lactam antibiotic for a specific PBP is a key determinant of its antibacterial potency. This affinity is often quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin, such as [14C]benzylpenicillin or a fluorescent derivative, to a particular PBP.

Affinity of this compound for Escherichia coli K-12 PBPs

The following table summarizes the concentration of this compound required to reduce the binding of [14C]benzylpenicillin to the essential PBPs of Escherichia coli K-12 by 50%.

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL)[1] |

| PBP 1a | <0.25 |

| PBP 1b | 10 |

| PBP 2 | 17 |

| PBP 3 | 3.3 |

| PBP 4 | 120 |

| PBP 5 | >250 |

| PBP 6 | >250 |

Data sourced from a study on the affinities of various penicillins and cephalosporins for the PBPs of Escherichia coli K-12.[1]

Affinity of this compound for Staphylococcus aureus PBPs

Despite extensive literature searches, specific quantitative data (i.e., IC50 values) for the binding of this compound to the individual PBPs of Staphylococcus aureus were not available in the reviewed scientific papers. As a first-generation cephalosporin, it is expected that this compound would exhibit significant affinity for the essential PBPs of susceptible S. aureus strains, contributing to its known anti-staphylococcal activity. However, without direct experimental data, a quantitative comparison with other cephalosporins for each S. aureus PBP cannot be definitively made. Further research is warranted to fully characterize these specific interactions.

Experimental Protocols for Determining PBP Affinity

The determination of PBP binding affinity is a critical experimental procedure in the study of β-lactam antibiotics. A commonly employed method is the competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin FL.

General Experimental Protocol

-

Preparation of Bacterial Membranes:

-

Bacterial cells are cultured to the mid-logarithmic phase of growth.

-

The cells are harvested by centrifugation and washed with an appropriate buffer (e.g., phosphate-buffered saline).

-

Cell lysis is achieved through methods such as sonication or French press.

-

The cell lysate is subjected to ultracentrifugation to pellet the membrane fraction containing the PBPs.

-

The membrane pellet is washed and resuspended in a suitable buffer.

-

-

Competitive Binding Assay:

-

Aliquots of the prepared bacterial membranes are incubated with varying concentrations of the test antibiotic (e.g., this compound) for a defined period to allow for binding to the PBPs.

-

A fluorescently labeled penicillin, such as Bocillin FL, is then added to the mixture and incubated for a shorter duration. This allows the fluorescent probe to bind to any PBPs not occupied by the test antibiotic.

-

-

Separation and Visualization of PBPs:

-

The reaction is stopped, and the membrane proteins are solubilized.

-

The proteins are separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is then visualized using a fluorescence imager to detect the bands corresponding to the PBPs labeled with the fluorescent probe.

-

-

Quantification and IC50 Determination:

-

The intensity of the fluorescent signal for each PBP band is quantified using densitometry software.

-

The percentage of inhibition of fluorescent probe binding is calculated for each concentration of the test antibiotic.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antibiotic concentration and fitting the data to a sigmoidal dose-response curve.

-

Mechanism of Action and Signaling Pathway

The bactericidal action of this compound is a direct consequence of its interaction with and inhibition of bacterial PBPs. This process disrupts the final and crucial steps of peptidoglycan synthesis, leading to a compromised cell wall and eventual cell lysis.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow for PBP Affinity Determination

Caption: Experimental workflow for determining this compound's PBP affinity.

Conclusion

This technical guide has provided a detailed overview of this compound's affinity for penicillin-binding proteins. The quantitative data for E. coli highlight the differential binding of this compound to various PBPs, which underlies its antibacterial effect against this Gram-negative bacterium. The provided experimental protocols offer a clear framework for researchers to conduct their own PBP affinity studies. While a quantitative understanding of this compound's interaction with S. aureus PBPs remains an area for future investigation, the fundamental mechanism of PBP inhibition as a cornerstone of its efficacy is well-established. The continued study of these molecular interactions is paramount for optimizing the use of existing cephalosporins and for the rational design of new antibiotics to combat evolving bacterial resistance.

References

The Pharmacodynamics of Cephapirin in Bovine Models: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephapirin, a first-generation cephalosporin antibiotic, has long been a cornerstone in the management of bovine mastitis, a disease of significant economic impact in the dairy industry.[1][2] Its efficacy is rooted in its specific mechanism of action against the bacterial cell wall, leading to bactericidal effects against a range of mastitis-causing pathogens.[3][4][5][6][7] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in bovine models, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][6] As a member of the beta-lactam class of antibiotics, its primary target is the penicillin-binding proteins (PBPs) located on the bacterial cell membrane.[5][7] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.

The process of peptidoglycan synthesis is a complex, multi-step pathway. It begins in the cytoplasm with the synthesis of precursor molecules, which are then transported across the cell membrane. In the final extracellular stage, transpeptidase and transglycosylase enzymes, which are types of PBPs, cross-link the peptidoglycan chains to form a rigid, mesh-like structure.

This compound, containing a beta-lactam ring, mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to bind to the active site of the transpeptidase enzymes, forming a stable, inactive complex. This irreversible inhibition of the transpeptidases prevents the cross-linking of the peptidoglycan chains, leading to a weakened cell wall. In an osmotically fragile environment, this ultimately results in cell lysis and bacterial death.

Pharmacodynamic Parameters and Efficacy

The in vitro activity of this compound against key bovine mastitis pathogens is a critical determinant of its clinical success. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

In Vitro Susceptibility Data

The following table summarizes the MIC values for this compound against common mastitis pathogens isolated from bovine milk samples.

| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | 0.25 | 0.5 | [1] |

| Staphylococcus aureus | 0.5 | 2.0 | [8] |

| Staphylococcus aureus | - | 0.25 | [9] |

| Coagulase-negative staphylococci | 0.25 | 0.5 | [10] |

| Streptococcus agalactiae | ≤0.06 | ≤0.06 | [10] |

| Streptococcus dysgalactiae | ≤0.06 | ≤0.06 | [10] |

| Streptococcus uberis | 0.12 | 0.25 | [10] |

| Escherichia coli | 8.0 | >32 | [10] |

MIC50: Concentration inhibiting 50% of isolates; MIC90: Concentration inhibiting 90% of isolates.

Clinical Efficacy in Bovine Mastitis

The ultimate measure of a drug's pharmacodynamics is its in vivo efficacy. This compound has been extensively studied in both experimental and naturally occurring cases of bovine mastitis.

| Study Type | Treatment Regimen | Pathogen | Cure Rate | Reference |

| Experimental Infection (Heifers) | 300 mg this compound benzathine (dry cow product) | Staphylococcus aureus | 100% (21/21 quarters) | [11] |

| Chronic Infection (Lactating Cows) | 5-day extended therapy with this compound sodium | Staphylococcus aureus | 25.8% (cow cure rate) | [12] |

| Nonsevere Clinical Mastitis | 300 mg this compound sodium + 20 mg prednisolone (4 infusions, 12h apart) | Various | Bacteriological Cure: 68% | [13] |

| Subclinical Mastitis (Dry Cow) | Commercial this compound benzathine product | Streptococcus agalactiae and Staphylococcus aureus | Effective | [2][14] |

| Purulent Vaginal Discharge | Intrauterine this compound | Not specified | Improved first-service conception rate | [15] |

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of antimicrobial pharmacodynamics. The following sections detail the protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterial isolate. The protocol generally follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Detailed Steps:

-

Bacterial Isolate Preparation: A pure culture of the test organism is grown on an appropriate agar medium.

-

Inoculum Preparation: Several colonies are transferred to a tube of sterile saline or broth and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve the final desired inoculum concentration.

-

Antimicrobial Dilution: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated under appropriate atmospheric conditions and temperature for a specified period.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vivo Efficacy Study for Bovine Mastitis

Evaluating the clinical efficacy of an intramammary antibiotic for bovine mastitis requires a well-designed and controlled study.

Key Components of the Protocol:

-

Case Definition and Selection: Cows with naturally occurring clinical or subclinical mastitis are identified based on predefined criteria, including clinical signs, somatic cell count (SCC), and bacteriological culture of milk samples.

-

Randomization and Blinding: Enrolled cows are randomly assigned to a treatment group (receiving this compound) and a control group (receiving a placebo or another active drug). Blinding of investigators and farm personnel to the treatment allocation is crucial to prevent bias.

-

Treatment Administration: The intramammary infusion of this compound is administered according to the specified dose and treatment schedule.

-

Post-Treatment Monitoring: Milk samples are collected at predetermined intervals after treatment for bacteriological culture and SCC analysis. Clinical signs are also monitored.

-

Outcome Assessment: The primary outcomes are typically bacteriological cure (elimination of the initial pathogen) and clinical cure (return of milk and udder to normal).

Conclusion

The pharmacodynamics of this compound in bovine models demonstrate its potent bactericidal activity against key mastitis pathogens, particularly Gram-positive cocci. Its mechanism of action, through the inhibition of bacterial cell wall synthesis, is well-established. Quantitative data from in vitro susceptibility testing and in vivo efficacy studies support its continued use in the treatment and control of bovine mastitis. The standardized experimental protocols outlined in this guide are essential for the continued evaluation of this compound and the development of new antimicrobial agents for veterinary medicine.

References

- 1. In vitro susceptibility of Staphylococcus aureus strains isolated from cows with subclinical mastitis to different antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. dbt.univr.it [dbt.univr.it]

- 4. wormsandgermsblog.com [wormsandgermsblog.com]

- 5. VET06 | Methods for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria Isolated From Animals [clsi.org]

- 6. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. air.unimi.it [air.unimi.it]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy of a botanical preparation for the intramammary treatment of clinical mastitis on an organic dairy farm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. GraphViz Examples and Tutorial [graphs.grevian.org]

- 14. graphviz.org [graphviz.org]

- 15. researchgate.net [researchgate.net]

Cephapirin Degradation Pathways: A Technical Examination of pH-Dependent Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the first-generation cephalosporin antibiotic, Cephapirin, under varying pH conditions. Understanding the stability of this compound is critical for its formulation, storage, and therapeutic efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the degradation pathways.

Introduction

This compound, a semi-synthetic cephalosporin, is susceptible to degradation, primarily through hydrolysis of its β-lactam ring, a characteristic shared by other β-lactam antibiotics. The rate and mechanism of this degradation are significantly influenced by the pH of the surrounding environment. This guide explores the degradation of this compound in acidic, neutral, and alkaline conditions, identifying the major degradation products and outlining the pathways of their formation.

pH-Dependent Degradation Kinetics

The stability of this compound is markedly dependent on pH. While it exhibits moderate stability in neutral to slightly acidic conditions, its degradation is accelerated in alkaline environments.

Table 1: Quantitative Data on this compound Degradation

| pH Condition | Temperature (°C) | Half-life (t½) | Degradation Rate | Reference |

| Neutral (pH ~7) | 22 | 3 days | Moderate | [1] |

| Alkaline (pH > 11) | Not Specified | Minutes | Rapid and Complete | [1] |

| Acidic | Not Specified | Unstable | Slower than alkaline | [2] |

Note: Quantitative kinetic data for this compound degradation across a wide range of pH values is limited in publicly available literature. The data presented is based on available studies.

Degradation Pathways and Products

The degradation of this compound proceeds via several mechanisms, primarily hydrolysis of the β-lactam ring and the ester linkage at the C-3 position. The predominant pathway is dictated by the pH of the solution.

Alkaline Degradation

Under alkaline conditions (pH > 7), this compound undergoes rapid and complete degradation[1]. The primary mechanism is the hydroxide ion-catalyzed hydrolysis of the strained β-lactam ring. This leads to the formation of inactive degradation products[2].

Neutral Degradation

At a neutral pH, this compound demonstrates moderate stability with a half-life of approximately 3 days at 22°C[1]. The degradation in neutral conditions is likely a result of spontaneous hydrolysis of the β-lactam ring.

Acidic Degradation

In acidic solutions, this compound is also unstable, though generally more stable than in alkaline conditions[2]. The acidic environment can catalyze the hydrolysis of both the β-lactam ring and the acetoxy group at the C-3 position. A key degradation product formed under these conditions is this compound lactone[1].

Identified Degradation Products

Several degradation products of this compound have been identified through various analytical techniques[1][3][4]:

-

Desacetylthis compound: Formed by the hydrolysis of the acetyl group at the C-3 position. This metabolite is also found in vivo[4].

-

This compound Lactone: Results from the intramolecular cyclization following the hydrolysis of the acetoxy group, particularly under acidic conditions[1].

-

Hydrolyzed this compound: The product of the opening of the β-lactam ring.

Visualization of Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound under different pH conditions based on the identified degradation products and known mechanisms for cephalosporins.

References

Methodological & Application

Application Note: A Robust UPLC-MS/MS Method for the Quantification of Cephapirin in Bovine Milk

Introduction

Cephapirin is a first-generation cephalosporin antibiotic widely used in veterinary medicine to treat and prevent bacterial infections, particularly mastitis in dairy cattle. The presence of antibiotic residues in milk is a significant concern for public health due to the potential for allergic reactions in sensitive individuals, the development of antibiotic-resistant bacteria, and interference with dairy fermentation processes.[1][2] Regulatory bodies in many countries have established maximum residue limits (MRLs) for this compound in milk to ensure food safety. Therefore, sensitive and reliable analytical methods are crucial for monitoring this compound residues in bovine milk.

This application note describes a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in bovine milk. The method employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) cleanup, ensuring high recovery and minimal matrix effects.[1][2][3] This method is suitable for routine monitoring and regulatory compliance testing.

Experimental Protocol

Materials and Reagents

-

This compound analytical standard (Sigma-Aldrich)

-

HPLC-grade methanol, acetonitrile, and water (Fisher Scientific)

-

Formic acid (≥98%) (Fisher Scientific)[3]

-

Disodium EDTA (Sigma-Aldrich)

-

Acetic acid (Fisher Scientific)[4]

-

Bovine milk (antibiotic-free)

Standard and Quality Control Sample Preparation

-

Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound standard in methanol to prepare a 100 µg/mL stock solution.[3]

-

Working Standard Solutions: Serially dilute the stock solution with a mixture of methanol and water (50:50, v/v) to prepare working standard solutions at concentrations ranging from 1 ng/mL to 100 ng/mL.

-

Calibration Standards: Spike appropriate volumes of the working standard solutions into blank bovine milk to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/kg.

-

Quality Control (QC) Samples: Prepare QC samples in blank bovine milk at three concentration levels: low (3 µg/kg), medium (30 µg/kg), and high (75 µg/kg).

Sample Preparation

-

Protein Precipitation: To 5 mL of bovine milk sample in a centrifuge tube, add 5 mL of 0.1M disodium EDTA with 2% acetic acid.[4]

-

Vortex the mixture for 1 minute to ensure thorough mixing and deproteinization.[4]

-

Centrifuge the sample at 4000 rpm for 15 minutes at 4°C.[1]

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.[1][4]

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[1][4]

-

Wash the cartridge with 3 mL of ultrapure water followed by 3 mL of 10% methanol.[4]

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.[4]

-

Elute the analyte with 3 mL of methanol.[1]

-

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).[1]

-

Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial for analysis.[1]

UPLC-MS/MS Instrumental Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1] Mobile Phase A: 0.1% Formic Acid in Water[3] Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1] Flow Rate: 0.4 mL/min Injection Volume: 10 µL[1] Column Temperature: 40°C[3] Autosampler Temperature: 8°C[3]

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive[2] Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr

MRM Transitions for this compound:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 424.0 | 292.0 | 40 | 25 |

| This compound (Qualifier) | 424.0 | 320.0 | 40 | 15 |

Results

The developed UPLC-MS/MS method was validated according to the European Commission Decision 2002/657/EC guidelines.[1][2] The method demonstrated excellent performance in terms of linearity, sensitivity, accuracy, and precision.

Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 1 - 100 µg/kg |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.5 µg/kg |

| Decision Limit (CCα) | 11.0 µg/kg[1] |

| Detection Capability (CCβ) | 12.5 µg/kg[1] |

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing the QC samples at three different concentrations on the same day (intra-day) and on three different days (inter-day).

| Spiked Concentration (µg/kg) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |

| 3.0 (Low QC) | 92.5 | 5.8 | 7.2 |

| 30.0 (Medium QC) | 95.8 | 4.1 | 6.5 |

| 75.0 (High QC) | 98.2 | 3.5 | 5.9 |

The recovery values for this compound in bovine milk were consistently high, ranging from 84.53% to 95.70%, with relative standard deviations (RSD) below 18%.[1]

Experimental Workflow Diagram

Caption: Workflow for this compound quantification in bovine milk.

Conclusion

This application note details a reliable and sensitive UPLC-MS/MS method for the quantification of this compound in bovine milk. The sample preparation procedure is straightforward and effective, providing high recovery rates and minimizing matrix interference. The method is validated with excellent performance characteristics, making it suitable for high-throughput routine analysis in food safety and regulatory laboratories to monitor this compound residues in milk and ensure consumer safety.

References

Application Note: Determination of Cephapirin Residues in Animal Tissues by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive protocol for the quantitative determination of Cephapirin, a first-generation cephalosporin antibiotic, in various animal tissues (muscle, liver, and kidney) using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described methodology is crucial for monitoring drug residues in edible tissues, ensuring food safety, and supporting pharmacokinetic studies in veterinary medicine. The protocol provides a step-by-step guide from sample preparation, including tissue homogenization, extraction, and solid-phase extraction (SPE) cleanup, to the final chromatographic analysis. Additionally, this note summarizes key performance metrics from related validation studies to guide laboratory implementation.

Introduction

This compound is a widely used antibiotic in veterinary medicine for the treatment and prevention of bacterial infections in livestock.[1] Its use, however, necessitates the monitoring of potential residues in animal-derived food products to safeguard public health.[2] Regulatory bodies establish maximum residue limits (MRLs) for veterinary drugs in edible tissues. Consequently, robust and reliable analytical methods are essential for the routine surveillance of these residues. While modern techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity, HPLC-UV remains a practical and accessible method for many quality control and research laboratories.[1][3] This application note presents a synthesized HPLC-UV protocol for this compound determination in bovine muscle, liver, and kidney tissues, based on established analytical principles for cephalosporin analysis in biological matrices.

Experimental Protocol

This protocol is a composite methodology adapted from various sources for the analysis of cephalosporins in biological samples, including milk and tissues.[4][5]

Reagents and Materials

-

This compound sodium standard (analytical grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium phosphate monobasic and dibasic (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (deionized or HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges: C18, 500 mg, 6 mL (or equivalent)

-

Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

-

HPLC System: An isocratic or gradient HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of phosphate buffer (e.g., 25 mM sodium phosphate, pH adjusted to 6.5 with orthophosphoric acid) and acetonitrile. The exact ratio should be optimized for best separation, starting with a ratio of 85:15 (v/v) buffer to acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 290 nm.[5]

-

Column Temperature: Ambient or controlled at 25 °C.

Standard Solution Preparation

-

Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound sodium standard in 100 mL of deionized water. Store at 2-8 °C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from animal tissues.

-

Weigh 5 g of minced and representative tissue sample (muscle, liver, or kidney) into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile.

-

Homogenize the sample for 1-2 minutes using a high-speed homogenizer.

-

Centrifuge the homogenate at 4000 rpm for 10 minutes at 4 °C.

-

Decant the supernatant into a clean flask.

-

Re-extract the tissue pellet with another 10 mL of acetonitrile, vortex, and centrifuge again.

-

Combine the supernatants.

-

Condition the SPE cartridge: Pass 5 mL of methanol followed by 5 mL of deionized water through the C18 SPE cartridge. Do not allow the cartridge to go dry.

-

Load the sample: Dilute the combined acetonitrile supernatant with 40 mL of deionized water and load the entire volume onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

-

Wash the cartridge: Wash the cartridge with 10 mL of deionized water to remove interfering substances.

-

Elute this compound: Elute the analyte with 5 mL of methanol into a clean tube.

-

Evaporate and reconstitute: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of the HPLC mobile phase.

-

Filter: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

Logical Workflow for this compound Analysis in Animal Tissues

Caption: Workflow for this compound analysis in tissues.

Data Presentation

The following tables summarize the validation parameters for this compound analysis. It is important to note that much of the available HPLC-UV data is for milk and serum. Data from multi-residue methods in tissues for other compounds are included to provide an expected performance range.

Table 1: Chromatographic and Detection Parameters

| Parameter | Value |

| HPLC Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 25 mM Sodium Phosphate (pH 6.5) : Acetonitrile (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| UV Detection Wavelength | 290 nm[5] |

| Retention Time | Analyte-specific, to be determined |

Table 2: Method Validation Parameters (Literature Values)

| Parameter | Matrix | Value | Reference |

| Linearity Range | - | 0.4 - 1.5 ppb (UPLC-MS/MS) | [6] |

| Recovery | Milk | 79 - 87% | [4][5] |

| Milk | 61 - 80% | [7] | |

| Precision (%RSD) | Milk | 6 - 10% (Intralaboratory) | [4][5] |

| Limit of Detection (LOD) | Milk/Serum | 10 µg/kg (LC/UV-VIS PDA) | [8] |

| Limit of Quantitation (LOQ) | Milk | 20 ng/mL | [4][5] |

| Feces (UPLC-MS/MS) | 4.02 µg/kg | [2][9] |

Signaling Pathway and Logical Relationships

The analytical process does not involve a biological signaling pathway. The logical relationship of the experimental steps is a linear workflow, as depicted in the diagram above, moving from sample acquisition to final quantification.

Conclusion

The HPLC-UV method outlined in this application note provides a reliable framework for the determination of this compound residues in animal tissues. The protocol is based on established extraction and chromatographic principles for cephalosporins. While the provided validation data is primarily derived from studies on milk and other matrices, it offers a solid starting point for in-house validation in muscle, liver, and kidney tissues. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results for regulatory compliance and research applications.

References

- 1. Development and Validation for Quantification of this compound and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a UPLC-MS/MS Method to Monitor this compound Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of this compound and ceftiofur residues in bovine milk by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Liquid chromatographic determination of this compound residues in milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of an analytical method for this compound and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Susceptibility Testing of Cephapirin Against Mastitis Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin is a first-generation cephalosporin antibiotic widely utilized in the treatment of bovine mastitis, an inflammatory disease of the mammary gland that poses significant economic challenges to the dairy industry. The primary causative agents of mastitis include a range of Gram-positive and Gram-negative bacteria. Effective treatment relies on the selection of appropriate antimicrobial agents, guided by in vitro susceptibility testing. These application notes provide a comprehensive overview of the in vitro activity of this compound against key mastitis pathogens, along with detailed protocols for susceptibility testing to aid in research, drug development, and clinical decision-making. This compound demonstrates bactericidal activity by inhibiting bacterial cell wall synthesis.[1]

Data Presentation: In Vitro Susceptibility of Mastitis Pathogens to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) and disk diffusion zone diameter data for this compound against common mastitis pathogens. This data has been compiled from various studies to provide a comparative overview of this compound's in vitro efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Major Mastitis Pathogens

| Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 98 | 0.25 | 0.25 | Not Specified | [2] |

| Staphylococcus aureus | 130 | 0.25 | ≤0.5 (ECV) | Not Specified | [3] |

| Coagulase-Negative Staphylococci | 99 | Not Specified | Not Specified | Not Specified | [2] |

| Streptococcus dysgalactiae | 97 | Not Specified | Not Specified | Not Specified | [2] |

| Streptococcus uberis | 96 | Not Specified | Not Specified | Not Specified | [2][4] |

| Streptococcus agalactiae | 51 | Not Specified | Not Specified | Not Specified | [4] |

| Escherichia coli | 98 | Not Specified | Not Specified | Not Specified | [2] |

MIC50: The concentration of an antibiotic at which 50% of the isolates are inhibited. MIC90: The concentration of an antibiotic at which 90% of the isolates are inhibited. ECV: Epidemiological Cut-off Value.

Table 2: Disk Diffusion Zone Diameter Interpretive Criteria and Epidemiological Cut-off Values (ECV) for this compound against Staphylococcus aureus

| Disk Potency | Category | Zone Diameter (mm) | Reference |

| 10 µg | ECV | ≥ 22 | [3] |

| 30 µg | ECV | ≥ 25 | [3] |

ECV: Epidemiological cut-off values are used to differentiate wild-type bacterial populations from those with reduced susceptibility. Note: Mastitis-specific clinical breakpoints for this compound have not been universally established by bodies like the Clinical and Laboratory Standards Institute (CLSI). The values presented are based on specific studies.[3]

Mandatory Visualizations

Mechanism of Action of this compound

This compound, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death. The diagram below illustrates this mechanism.

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram outlines the key steps involved in determining the in vitro susceptibility of mastitis pathogens to this compound using standardized laboratory methods.

Caption: Experimental workflow for this compound in vitro susceptibility testing.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[5][6]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a mastitis pathogen.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Isolated colonies of the mastitis pathogen

-

0.5 McFarland turbidity standard

-

Sterile saline or equivalent

-

Incubator (35 ± 2°C)

-

Spectrophotometer or turbidimeter

-

Pipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent.

-

Sterilize the stock solution by filtration.

-

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the mastitis pathogen from a non-selective agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (except the sterility control) with the prepared inoculum.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

After incubation, examine the plate for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The growth control well should show turbidity, and the sterility control well should remain clear.

-

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing

Objective: To qualitatively determine the susceptibility of a mastitis pathogen to this compound.

Materials:

-

This compound disks (e.g., 10 µg or 30 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Isolated colonies of the mastitis pathogen

-

0.5 McFarland turbidity standard

-

Sterile saline or equivalent

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation:

-

Prepare an inoculum suspension of the mastitis pathogen in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

-

Application of this compound Disks:

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply the this compound disk to the surface of the inoculated MHA plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the area with no bacterial growth) around the this compound disk in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on established CLSI or other recognized interpretive criteria.[3] As mastitis-specific breakpoints are not fully established, epidemiological cut-off values may be used for interpretation.[3]

-

Conclusion

The in vitro susceptibility data and standardized protocols presented here provide a valuable resource for the study and application of this compound in the context of bovine mastitis. Consistent and accurate susceptibility testing is paramount for effective antimicrobial stewardship, optimizing treatment outcomes, and monitoring the emergence of resistance in mastitis pathogens. Further research is encouraged to establish definitive clinical breakpoints for this compound against a broader range of mastitis-causing organisms to enhance its therapeutic application.

References

- 1. mdpi.com [mdpi.com]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Susceptibility of Mastitis Pathogens Isolated from Clinical Mastitis Cases on Northern German Dairy Farms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proposal for agar disk diffusion interpretive criteria for susceptibility testing of bovine mastitis pathogens using cefoperazone 30μg disks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wvdl.wisc.edu [wvdl.wisc.edu]

Application Notes and Protocols: Development of Intramammary Infusion Formulations Containing Cephapirin

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the development, manufacturing, and quality control of intramammary infusion formulations containing Cephapirin. It includes detailed protocols for key experiments and illustrative diagrams to clarify complex processes and pathways.

Introduction to this compound Intramammary Infusions

This compound is a first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is widely used in veterinary medicine for the treatment and control of bovine mastitis.[2][3][4] The bactericidal action of this compound results from the inhibition of bacterial cell wall synthesis.[1] Intramammary infusions are a primary route of administration for treating mastitis, as they deliver the antibiotic directly to the site of infection in the udder.

These formulations are typically oil-based suspensions designed to ensure stability and provide a prolonged release of the active pharmaceutical ingredient (API).[2][5][6] The development of a robust and effective intramammary infusion product requires careful consideration of the formulation components, manufacturing process, and rigorous quality control testing.

Formulation Development

The formulation of a this compound intramammary infusion is critical to its stability, efficacy, and safety. The components are selected to ensure the drug remains suspended, is easily injectable, and is released at an appropriate rate within the mammary gland.

Key Formulation Components

| Component | Example | Function | Typical Concentration Range (%) |

| Active Pharmaceutical Ingredient (API) | This compound Benzathine, this compound Sodium | Provides antibacterial effect. This compound benzathine has lower solubility, leading to prolonged release.[2][5] | 2-5% w/w (e.g., 200-300 mg per 10 mL syringe)[2][3] |

| Vehicle | Peanut oil, Vegetable oil, Mineral oil | Non-aqueous, biocompatible vehicle to suspend the API.[2][3][6] | q.s. to 100% |